4-(Pyren-1-YL)butyl prop-2-enoate
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Overview
Description
4-(Pyren-1-YL)butyl prop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. The compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a butyl chain that is further connected to a prop-2-enoate group. This structure imparts unique photophysical and electronic properties to the compound, making it valuable in scientific research and industrial applications .
Preparation Methods
The synthesis of 4-(Pyren-1-YL)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(pyren-1-yl)butanol. This reaction is catalyzed by sulfuric acid and involves the removal of water to drive the reaction to completion. The general reaction conditions include:
Reactants: Acrylic acid and 4-(pyren-1-yl)butanol
Catalyst: Sulfuric acid
Reaction Conditions: The reaction is carried out under reflux conditions with continuous removal of water
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized conditions for higher yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
4-(Pyren-1-YL)butyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the prop-2-enoate moiety is susceptible to polymerization, forming polyacrylates. This reaction is typically initiated by free radicals or UV light.
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of pyrene quinones.
Substitution: The hydrogen atoms on the pyrene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions
Common reagents and conditions used in these reactions include:
Polymerization: Free radical initiators such as benzoyl peroxide or UV light.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids
Scientific Research Applications
4-(Pyren-1-YL)butyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyacrylates with unique photophysical properties.
Biology: Employed in the study of DNA interactions due to its ability to intercalate between DNA bases.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sensors
Mechanism of Action
The mechanism of action of 4-(Pyren-1-YL)butyl prop-2-enoate is primarily based on its ability to interact with various molecular targets through its pyrene moiety. The pyrene group can intercalate between DNA bases, leading to changes in the DNA structure and function. Additionally, the compound’s photophysical properties allow it to act as a fluorescent probe, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
4-(Pyren-1-YL)butyl prop-2-enoate can be compared with other similar compounds such as:
Butyl prop-2-enoate: Lacks the pyrene moiety and therefore does not possess the unique photophysical properties.
Ethyl 4-(pyren-2-yl)butanoate: Similar structure but with an ethyl ester instead of a prop-2-enoate group, leading to different reactivity and applications
The uniqueness of this compound lies in its combination of the pyrene moiety with the acrylate group, providing both photophysical properties and polymerization potential .
Properties
CAS No. |
877066-81-4 |
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Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-pyren-1-ylbutyl prop-2-enoate |
InChI |
InChI=1S/C23H20O2/c1-2-21(24)25-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2 |
InChI Key |
XOYPDEVOCWZGPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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